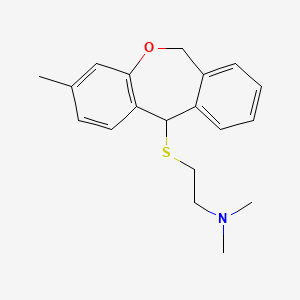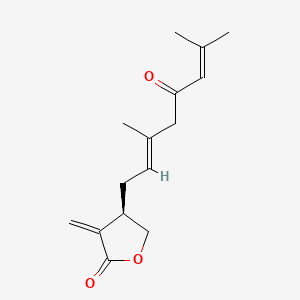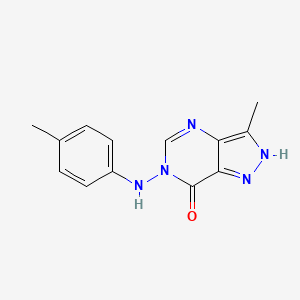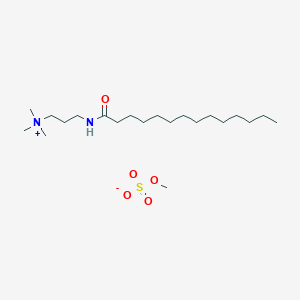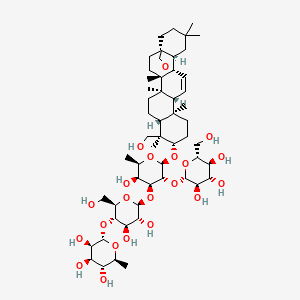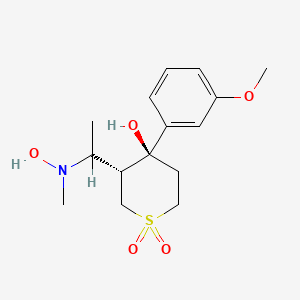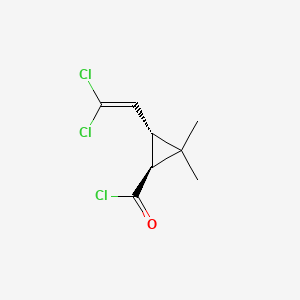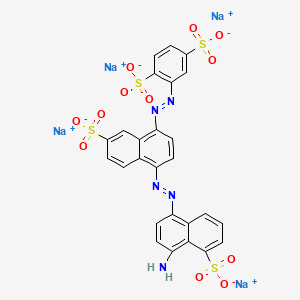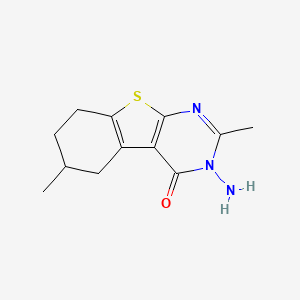
5,6,7,8-Tetrahydro-3-amino-2,6-dimethyl-(1)benzothieno(2,3-d)pyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6,7,8-Tetrahydro-3-amino-2,6-dimethyl-(1)benzothieno(2,3-d)pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the class of benzothienopyrimidines. These compounds are of interest due to their potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydro-3-amino-2,6-dimethyl-(1)benzothieno(2,3-d)pyrimidin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzothieno Ring: Starting from a suitable thiophene derivative, the benzothieno ring can be constructed through cyclization reactions.
Pyrimidine Ring Formation: The pyrimidine ring can be formed by reacting the benzothieno intermediate with appropriate reagents such as guanidine or urea derivatives under specific conditions.
Amination and Methylation: Introduction of amino and methyl groups can be achieved through substitution reactions using reagents like methyl iodide and ammonia or amines.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions could lead to the formation of dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides, sulfonyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while substitution could introduce new functional groups such as alkyl or acyl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
In biological research, derivatives of benzothienopyrimidines have been studied for their potential as enzyme inhibitors, receptor modulators, and antimicrobial agents.
Medicine
Medicinally, compounds similar to 5,6,7,8-Tetrahydro-3-amino-2,6-dimethyl-(1)benzothieno(2,3-d)pyrimidin-4(3H)-one have shown promise in the treatment of diseases such as cancer, inflammation, and infectious diseases.
Industry
In industry, these compounds might be used in the development of new materials, agrochemicals, or pharmaceuticals.
Wirkmechanismus
The mechanism of action for this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets could include kinases, proteases, or G-protein coupled receptors, and the pathways involved might be related to cell signaling, metabolism, or immune response.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzothienopyrimidines: Compounds with similar core structures but different substituents.
Thienopyrimidines: Compounds lacking the benzene ring but with similar biological activities.
Pyrimidinones: Compounds with a pyrimidine core but different heterocyclic attachments.
Uniqueness
What sets 5,6,7,8-Tetrahydro-3-amino-2,6-dimethyl-(1)benzothieno(2,3-d)pyrimidin-4(3H)-one apart is its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both amino and methyl groups, along with the benzothieno core, provides a unique scaffold for further modifications and applications.
Eigenschaften
CAS-Nummer |
120354-20-3 |
|---|---|
Molekularformel |
C12H15N3OS |
Molekulargewicht |
249.33 g/mol |
IUPAC-Name |
3-amino-2,6-dimethyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C12H15N3OS/c1-6-3-4-9-8(5-6)10-11(17-9)14-7(2)15(13)12(10)16/h6H,3-5,13H2,1-2H3 |
InChI-Schlüssel |
XUQSYCHZJHLNTF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




